molecular formula C9H4ClN3O2 B1421541 8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1221792-13-7

8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1421541
CAS No.: 1221792-13-7
M. Wt: 221.6 g/mol
InChI Key: RUNYNDILXYZJNR-UHFFFAOYSA-N
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Description

8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of chlorine and cyano groups in the molecule enhances its reactivity and potential for various chemical transformations.

Preparation Methods

The synthesis of 8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with chloroacetonitrile followed by cyclization can yield the desired compound . Industrial production methods often employ continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and cyano groups in the molecule allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects.

Comparison with Similar Compounds

8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

8-chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3O2/c10-6-1-5(2-11)3-13-4-7(9(14)15)12-8(6)13/h1,3-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNYNDILXYZJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1C#N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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